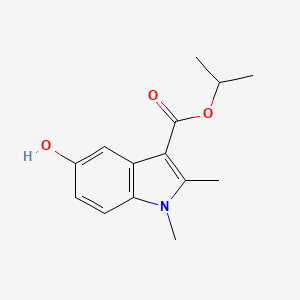

isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-8(2)18-14(17)13-9(3)15(4)12-6-5-10(16)7-11(12)13/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLYJRWJDOQFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative.

For this compound, the starting materials include 5-hydroxy-1,2-dimethylindole and isopropyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Formation of 5-oxo-1,2-dimethyl-1H-indole-3-carboxylate.

Reduction: Formation of isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-methanol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Bromine or chlorine gas | Halogenated derivatives |

Biology

The compound has been studied for its potential role in various biological processes. Its interactions with enzymes involved in tryptophan metabolism suggest a significant impact on cellular functions.

Biological Activities :

- Cell Cycle Regulation : Induces G1 cell cycle arrest in cancer cell lines.

- Gene Expression Modulation : Influences pathways related to inflammation and apoptosis.

Medicine

This compound has shown promise in therapeutic applications:

- Anticancer Activity : Exhibits cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 25 µM. The mechanism involves apoptosis induction through caspase activation.

- Neuroprotective Effects : Reduces infarct size in ischemic stroke models by mitigating oxidative stress.

- Anti-inflammatory Activity : Decreases levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages.

Anticancer Studies

A study published in Frontiers in Pharmacology demonstrated the compound's significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Neuroprotection

Research highlighted its neuroprotective effects during ischemic events, showing improved neurological outcomes and reduced oxidative damage.

Anti-inflammatory Research

In vitro studies indicated that the compound could lower inflammatory markers significantly, suggesting its potential as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Ester Modifications : The transition from ethyl to isopropyl esters in indole derivatives may optimize pharmacokinetic profiles, though this requires experimental validation.

- Core Structure Impact: Indole derivatives (e.g., Dimecarbine) and naphthoquinones (e.g., juglone) exhibit divergent biological roles despite shared hydroxylation patterns, emphasizing the importance of scaffold selection in drug design.

- Therapeutic Potential: The indole scaffold’s versatility supports its exploration in cardiovascular and neurological disorders, whereas naphthoquinones are leveraged for cytotoxic applications.

Biological Activity

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the Fischer indole synthesis method. The starting materials include 5-hydroxy-1,2-dimethylindole and isopropyl chloroformate, with triethylamine acting as a base to facilitate the esterification process. This method is favored for its efficiency in producing indole derivatives with high purity and yield.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : The ester group can be reduced to form the corresponding alcohol.

- Substitution : Electrophilic substitution can occur at the indole ring.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound appears to induce apoptosis in these cells through mechanisms that involve caspase activation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Induction of apoptosis via caspase activation |

| HCT-116 | 2.84 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. This compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disorders. Its ability to inhibit monoamine oxidase B (MAO-B) further supports its potential in treating conditions like Parkinson's disease .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression.

- Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways associated with cell survival and apoptosis .

Case Studies

In a recent study focusing on indole derivatives, this compound was evaluated alongside other compounds for its efficacy against cancer cell lines. Results indicated that it exhibited comparable activity to established anticancer agents, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions similar to ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Evidence suggests using p-benzoquinone with N-methyl-β-aminocrotonate ether in a glacial acetic acid/ethyl acetate solvent system, achieving ~63% yield after recrystallization . For the isopropyl variant, substituting ethyl esters with isopropyl esters during esterification steps may require adjusting reaction times (3–5 hours) and catalyst ratios (e.g., sodium acetate or acetic acid as a proton source). Solvent polarity (e.g., ethyl acetate vs. dichloroethane) significantly impacts crystallinity and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters . For preliminary analysis, employ ORTEP-3 to visualize thermal ellipsoids and validate molecular geometry . Complement with NMR: H NMR should show a singlet for the C2 methyl group (~δ 2.1–2.3 ppm) and a deshielded C5 hydroxy proton (~δ 10.5 ppm) in DMSO-d6 .

Q. What purification techniques are recommended to isolate high-purity this compound?

- Methodological Answer : Recrystallization in acetic acid/ethyl acetate (1:1 v/v) is effective, as demonstrated for analogous indole derivatives. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts like unreacted N-methyl-β-aminocrotonate ether . Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time comparisons to standards .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported puckering parameters for the indole ring system?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify non-planarity of the indole ring. Use WinGX to calculate puckering amplitude () and phase angle () from atomic coordinates . For conflicting data, compare thermal displacement parameters (ORTEP-3) to assess whether discrepancies arise from dynamic disorder vs. static distortion .

Q. What mechanistic insights explain the regioselective formation of the 5-hydroxy group in this indole derivative?

- Methodological Answer : The 5-hydroxy group arises from electrophilic aromatic substitution (EAS) during cyclization. Density functional theory (DFT) calculations can model charge distribution in the quinone intermediate, showing higher electron density at C5 due to para-directing effects of the methyl and ester groups . Experimental validation via deuterium labeling (e.g., DO quenching) can track protonation sites during synthesis .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Cross-validate using multiple techniques. For example, if XRD confirms a planar indole ring but NMR suggests puckering, analyze solution-state NOESY for through-space interactions indicative of conformational flexibility . Use variable-temperature NMR to detect dynamic processes (e.g., ring inversion) that may explain discrepancies .

Q. What alternative synthetic pathways exist for modifying the ester group (isopropyl) without degrading the indole core?

- Methodological Answer : Transesterification under mild acidic conditions (e.g., HCl in methanol/isopropanol) preserves the indole scaffold. For enzymatic approaches, lipases (e.g., Candida antarctica) catalyze ester exchange in non-aqueous media . Alternatively, hydrolyze the ester to the carboxylic acid (indole-3-carboxylic acid) using NaOH/EtOH, then re-esterify with isopropyl bromide .

Q. What solvent systems optimize solubility for spectroscopic studies of this hydrophobic indole derivative?

- Methodological Answer : Use DMSO for NMR due to its ability to dissolve polar and non-polar moieties. For UV-Vis studies, acetonitrile/water mixtures (≥70% organic phase) prevent aggregation. Crystallography trials benefit from ethyl acetate/diethyl ether (1:3) for slow evaporation, yielding diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.